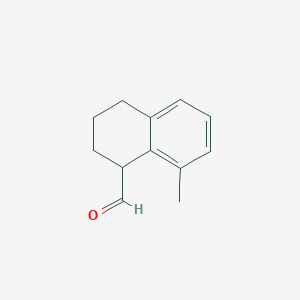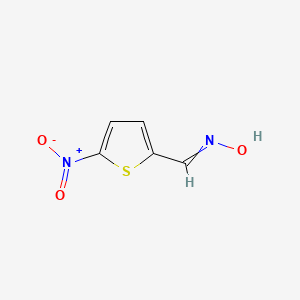![molecular formula C18H26N4O2 B8670957 tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B8670957.png)
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzimidazole moiety and a tert-butyl ester group
Métodos De Preparación
The synthesis of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate typically involves a series of chemical reactions including protection, alkylation, and acylation. One common synthetic route starts with the protection of the amine group, followed by alkylation with a suitable alkylating agent, and finally acylation to introduce the tert-butyl ester group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzimidazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the benzimidazole moiety.
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another similar compound with a different substitution pattern on the piperidine ring. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the differences in their structures
Propiedades
Fórmula molecular |
C18H26N4O2 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-11-7-6-8-13(22)12-19-16-20-14-9-4-5-10-15(14)21-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H2,19,20,21) |
Clave InChI |
WAJOKHGNKLTKMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CNC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)


![2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal](/img/structure/B8670987.png)
